

Application Note: Quantification of Ketorolac in Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Ketorolac(1-)

Cat. No.: B1256309

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Introduction

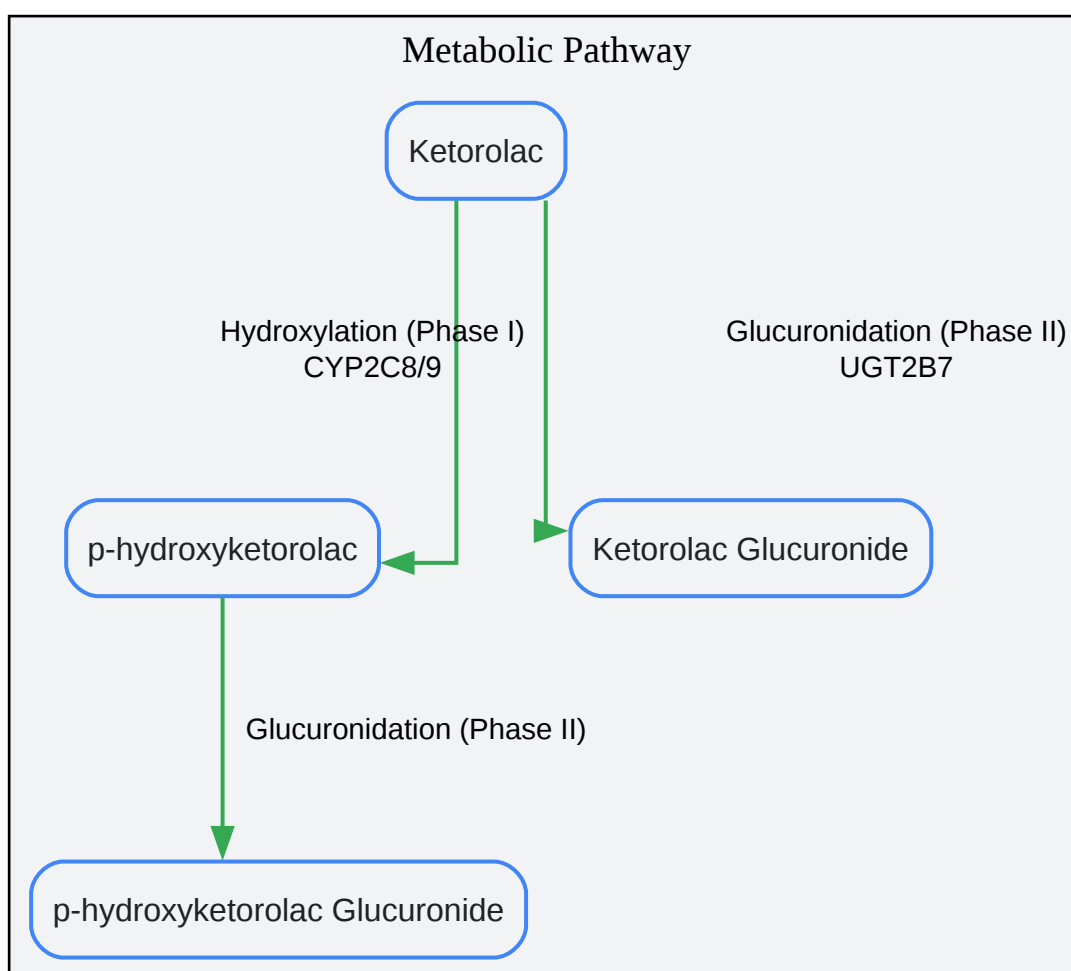
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) utilized for the short-term management of moderate to severe pain.[1] It primarily functions by inhibiting cyclooxygenase (COX) enzymes, which in turn blocks prostaglandin synthesis.[2] Accurate and reliable quantification of Ketorolac in biological matrices such as human plasma is essential for pharmacokinetic and bioequivalence studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalytical assays due to its high selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Ketorolac-d5, is crucial for compensating for variations in sample preparation, chromatography, and mass spectrometric response, thereby enhancing the accuracy and precision of the method.[1][3]

This document provides a detailed protocol for the quantification of Ketorolac in human plasma by LC-MS/MS, employing Ketorolac-d5 as an internal standard. The method described is robust, sensitive, and suitable for high-throughput analysis in a research setting.[1]

Metabolic Pathway and Experimental Workflow

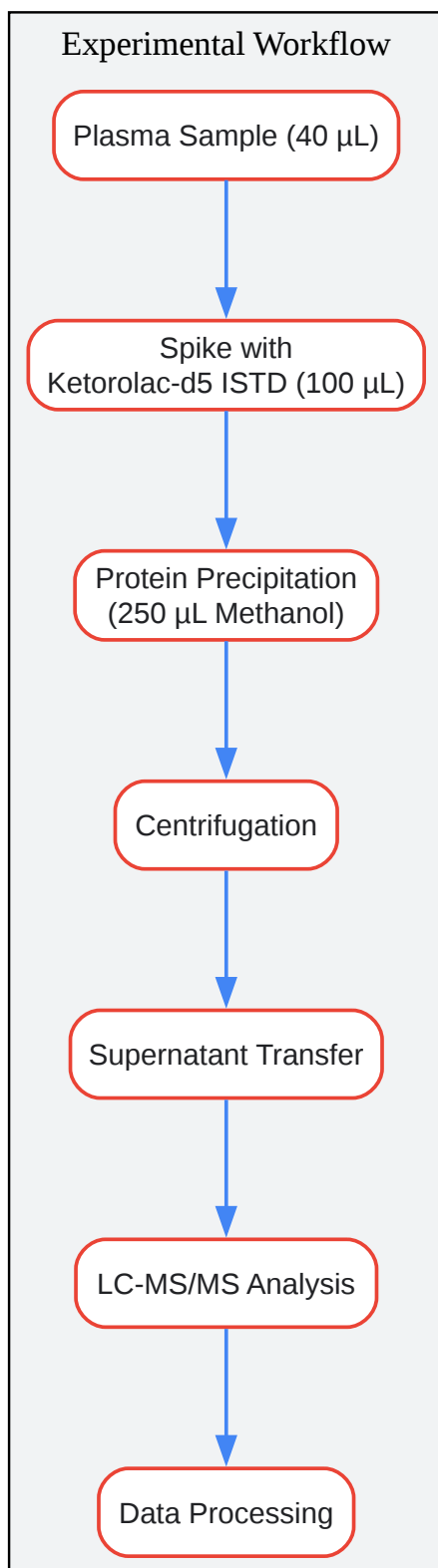
Ketorolac undergoes both Phase I and Phase II metabolism. The primary Phase I metabolite is p-hydroxyketorolac, formed via hydroxylation. Subsequently, both Ketorolac and its hydroxylated metabolite can be conjugated with glucuronic acid during Phase II metabolism.[2]

The general analytical workflow for the quantification of Ketorolac in plasma involves sample preparation, LC-MS/MS analysis, and data processing.[2] A common and efficient sample preparation technique is protein precipitation.[1]



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Metabolic pathway of Ketorolac.[2]



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Experimental workflow for Ketorolac analysis.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Ketorolac in human plasma.

Table 1: Method Validation Parameters

Parameter	Value	Reference
Linearity Range	2.5 - 5000 ng/mL	[3][4]
Correlation Coefficient (r ²)	> 0.999	[3][4]
Accuracy	Within ±15% of nominal	[3]
Precision (%CV)	< 15%	[3]
Recovery	> 80%	[3]
Lower Limit of Quantification (LLOQ)	2.5 ng/mL	[4]

Table 2: Mass Spectrometry Parameters

Analyte	MRM Transition (m/z)	Collision Energy (CE)	Ionization Mode	Reference
Ketorolac (Quantifier)	256.1 > 77.0	22 eV	Positive ESI	[4]
Ketorolac (Qualifier)	256.1 > 105.0	22 eV	Positive ESI	[4]
Ketorolac-d5 (Quantifier)	261.0 > 110.0	30 eV	Positive ESI	[4]
Ketorolac-d5 (Qualifier)	261.0 > 82.1	30 eV	Positive ESI	[4]

Experimental Protocols

Reagents and Materials

- Ketorolac Tromethamine reference standard
- Ketorolac-d5 (Internal Standard, ISTD)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ketorolac and Ketorolac-d5 in methanol or DMSO.[1][2] Store at -20°C.
- Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the Ketorolac stock solution with a 50:50 (v/v) mixture of methanol and water.[2][4]
- Internal Standard (ISTD) Working Solution (500 ng/mL): Dilute the Ketorolac-d5 stock solution with LC-MS grade water to a final concentration of 500 ng/mL.[2][4]

Sample Preparation (Protein Precipitation)

- Aliquot 40 μ L of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.[2]
- Add 10 μ L of the appropriate standard working solution (or blank diluent for unknown samples).[2]

- Add 100 μ L of the Ketorolac-d5 working ISTD solution (500 ng/mL).[2]
- Add 250 μ L of methanol to precipitate proteins.[2]
- Vortex the mixture for approximately 2 minutes.[2]
- Centrifuge the tubes at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated proteins.[5]
- Transfer the supernatant to a clean tube or well plate.[2]
- Inject the prepared sample into the LC-MS/MS system.[2]

LC-MS/MS Conditions

The following conditions are based on a validated method and may require optimization for different instrumentation.[3][4]

Liquid Chromatography

- HPLC System: Agilent® 1290 Infinity UHPLC system or equivalent[4]
- Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μ m[3][4]
- Mobile Phase A: 0.1% formic acid in water[3][4]
- Mobile Phase B: 0.1% formic acid and 5% isopropanol in acetonitrile[3][4]
- Flow Rate: 0.5 mL/min[3][4]
- Gradient:
 - 0-1 min: 15% B
 - 1-4 min: 15-95% B
 - 4-5 min: 95% B
 - 5-5.1 min: 95-15% B

- 5.1-6 min: 15% B[3]

Mass Spectrometry

- Instrument: Triple quadrupole mass spectrometer (e.g., Agilent 6470)[4]
- Ionization Source: Electrospray Ionization (ESI) in positive mode[4][6]
- Detection Mode: Multiple Reaction Monitoring (MRM)[4]
- Gas Temperature: 250 °C[4]
- Gas Flow: 11 L/min[4]
- Sheath Gas Temperature: 100 °C[4]
- Sheath Gas Flow: 11 L/min[4]
- Nebulizer Pressure: 55 psi[4]
- Capillary Voltage: 2000 V[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Ketorolac in human plasma.[2] The use of a stable isotope-labeled internal standard, Ketorolac-d5, ensures high accuracy and precision, making the protocol well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical setting.[1][2] The simple protein precipitation sample preparation allows for high-throughput analysis.[1]

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